4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one
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Overview
Description
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one is an organic compound known for its unique chemical structure and properties This compound features a dimethylamino group, a methylsulfanyl group, and a phenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(methylsulfanyl)benzaldehyde with dimethylamine and acetone under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-4’-methylchalcone: Similar in structure but with a different substitution pattern.
4-(4-Dimethylamino-phenyl)-2,6-diphenyl-pyranylium perchlorate: Another compound with a dimethylamino group but different overall structure.
Uniqueness
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one is unique due to the presence of both dimethylamino and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
97142-98-8 |
---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
4-(dimethylamino)-3-(4-methylsulfanylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H17NOS/c1-10(15)13(9-14(2)3)11-5-7-12(16-4)8-6-11/h5-9H,1-4H3 |
InChI Key |
MHDSJGJLAUVMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
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